1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea
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Overview
Description
1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by its complex structure, which includes a dimethylphenyl group, a piperidinyl-pyrimidinyl moiety, and a urea linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 3,4-dimethylphenyl isocyanate and 4-(piperidin-1-yl)pyrimidine-2-methanol. These intermediates are then reacted under controlled conditions to form the final urea derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process often includes purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea exerts its effects is often related to its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(3,4-Dimethylphenyl)-3-(pyrimidin-2-yl)urea
- 1-(3,4-Dimethylphenyl)-3-(4-(morpholin-4-yl)pyrimidin-2-yl)methyl)urea
- 1-(3,4-Dimethylphenyl)-3-(4-(piperazin-1-yl)pyrimidin-2-yl)methyl)urea
Uniqueness: 1-(3,4-Dimethylphenyl)-3-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperidinyl-pyrimidinyl moiety, in particular, may enhance its binding affinity to certain biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O/c1-14-6-7-16(12-15(14)2)22-19(25)21-13-17-20-9-8-18(23-17)24-10-4-3-5-11-24/h6-9,12H,3-5,10-11,13H2,1-2H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZHZCPPUFOACU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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